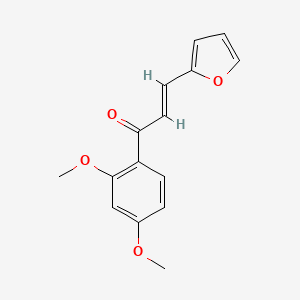

1-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-17-12-5-7-13(15(10-12)18-2)14(16)8-6-11-4-3-9-19-11/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJTZRMEDZDUQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385677 | |

| Record name | 1-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4332-90-5 | |

| Record name | 1-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2E)-1-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound with significant biological activities. Chalcones are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

- IUPAC Name : (E)-3-(2,4-dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one

- Molecular Formula : C15H14O4

- Molecular Weight : 258.273 g/mol

- CAS Number : 151135-90-9

Synthesis

The synthesis of (2E)-1-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between 2,4-dimethoxybenzaldehyde and 2-acetylfuran in the presence of a base like sodium hydroxide or potassium hydroxide. This reaction is usually conducted in ethanol or methanol under reflux conditions to yield high-purity chalcone products.

Antimicrobial Activity

Research indicates that chalcones exhibit significant antimicrobial properties. In vitro studies have shown that (2E)-1-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one demonstrates activity against various bacterial strains and fungi. For example, it has been tested against Staphylococcus aureus and Candida albicans, showing effective inhibition of growth .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through various assays. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting its potential use in treating inflammatory conditions .

Anticancer Properties

Studies have highlighted the anticancer potential of (2E)-1-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one. It has been shown to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The mechanism involves the modulation of apoptosis-related proteins and inhibition of cell proliferation pathways .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It can inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.

- Cellular Interaction : The compound may induce apoptosis through mitochondrial pathways by altering membrane potential and activating caspases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (E)-3-(3,4-Dimethoxyphenyl)-1-(2-furyl)-prop-2-en-1-one | Structure | Anticancer, Antimicrobial |

| (E)-3-(4-Methoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one | Structure | Moderate Anticancer |

| (E)-3-(Phenyl)-1-(furan-2-yl)prop-2-en-1-one | Structure | Lower Antimicrobial Activity |

Case Studies

Several studies have investigated the biological activity of (2E)-1-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one:

- Anticancer Study : A study published in MDPI demonstrated that this chalcone derivative exhibited a dose-dependent inhibition of cell growth across multiple cancer cell lines, with IC50 values ranging from 10 µM to 25 µM depending on the cell type .

- Antimicrobial Activity Assessment : In another research effort, the compound was tested against a panel of microorganisms where it showed significant inhibition zones compared to control groups, indicating its potential as a therapeutic agent against infections .

Scientific Research Applications

(2E)-1-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one exhibits a range of biological activities that make it a candidate for drug development:

- Anticancer Properties : Studies have shown that this compound can inhibit the growth of various cancer cell lines. Its mechanism involves inducing apoptosis and modulating key signaling pathways such as PI3K/Akt and MAPK pathways.

- Antibacterial Activity : The compound has demonstrated effectiveness against several bacterial strains, suggesting its potential use as an antibacterial agent.

- Anti-inflammatory Effects : Research indicates that it can reduce inflammation markers, which could be beneficial in treating inflammatory diseases.

Material Science Applications

Chalcone derivatives like (2E)-1-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one are utilized in various industrial applications:

- UV Absorption Filters : The compound's ability to absorb UV light makes it suitable for use in sunscreens and UV protective coatings.

- Photorefractive Polymers : Its photochemical properties allow it to be used in the development of advanced materials for optical applications.

- Photosensitizers in Color Films : The compound is also employed in the production of photosensitizers for photographic films.

Case Study 1: Anticancer Mechanism

A study published in Cancer Letters explored the effects of (2E)-1-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one on breast cancer cells. The researchers found that the compound induced apoptosis through the activation of caspase pathways and inhibited cell proliferation via modulation of the PI3K/Akt signaling pathway. This suggests its potential as a therapeutic agent for breast cancer treatment.

Case Study 2: Antibacterial Activity

In a study published in Journal of Antimicrobial Chemotherapy, (2E)-1-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity, making it a candidate for further development as an antibacterial drug.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Chalcone Derivatives

*Specific inhibition data for the target compound is inferred from structural analogs in , which highlights tyrosinase inhibition for derivatives with hydroxyl/methoxy substituents.

- Methoxy vs. Hydroxyl Groups : Derivatives with methoxy groups (e.g., target compound) often exhibit higher metabolic stability compared to hydroxylated analogs (e.g., (E)-3-(2,4-dihydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one), which may undergo rapid oxidation.

- Amino Substituents: The 4-aminophenyl analog (38.16% PfFd-PfFNR inhibition) shows enhanced antimalarial activity due to electrostatic interactions between the amino group and the enzyme’s active site.

Crystallographic and Physicochemical Properties

The target compound’s crystallinity and molecular packing can be inferred from related structures:

Table 2: Crystallographic Data for Selected Chalcones

- The dimethoxy-substituted analog in adopts a monoclinic P21/n structure with extensive intermolecular van der Waals interactions, suggesting similar stability for the target compound.

- Halogenated derivatives (e.g., bromophenyl) may exhibit altered packing due to heavier atomic radii, though data is sparse.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.